molecular formula C16H14Cl2N2O3 B155308 2-Chloro-N-(4-[4-(2-chloro-acetylamino)-phenoxy]-phenyl)-acetamide CAS No. 10224-03-0

2-Chloro-N-(4-[4-(2-chloro-acetylamino)-phenoxy]-phenyl)-acetamide

Cat. No.: B155308
CAS No.: 10224-03-0
M. Wt: 353.2 g/mol
InChI Key: SEWAENFHTIIIGK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-[4-(2-chloro-acetylamino)-phenoxy]-phenyl)-acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chloroacetyl chloride with 4-aminophenol to form 2-chloro-N-(4-hydroxyphenyl)acetamide. This intermediate is then reacted with 4-chlorophenol in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-[4-(2-chloro-acetylamino)-phenoxy]-phenyl)-acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis can produce amines and carboxylic acids .

Scientific Research Applications

2-Chloro-N-(4-[4-(2-chloro-acetylamino)-phenoxy]-phenyl)-acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-[4-(2-chloro-acetylamino)-phenoxy]-phenyl)-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(4-(2-chloro-acetylamino)-phenyl)-acetamide
  • N-(2-(4-chloro-phenoxy)-ethyl)-acetamide
  • 2-(2-chloro-phenoxy)-N-phenyl-acetamide

Uniqueness

2-Chloro-N-(4-[4-(2-chloro-acetylamino)-phenoxy]-phenyl)-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

2-chloro-N-[4-[4-[(2-chloroacetyl)amino]phenoxy]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O3/c17-9-15(21)19-11-1-5-13(6-2-11)23-14-7-3-12(4-8-14)20-16(22)10-18/h1-8H,9-10H2,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWAENFHTIIIGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCl)OC2=CC=C(C=C2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40365564
Record name N,N'-[Oxydi(4,1-phenylene)]bis(2-chloroacetamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10224-03-0
Record name N,N'-[Oxydi(4,1-phenylene)]bis(2-chloroacetamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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